Vernakalant

Description

Properties

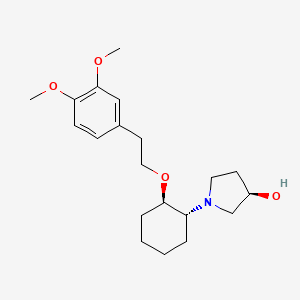

IUPAC Name |

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHQKCBVWWUUKN-KZNAEPCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229659 | |

| Record name | Vernakalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794466-70-9 | |

| Record name | Vernakalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794466-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernakalant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernakalant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vernakalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidinol, 1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G468C8B13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vernakalant's Mechanism of Action on Atrial-Selective Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernakalant is an antiarrhythmic agent notable for its relative atrial selectivity, rendering it a valuable tool for the rapid conversion of recent-onset atrial fibrillation (AF). This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with key atrial-selective ion channels. We present a comprehensive summary of its pharmacological properties, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

Atrial fibrillation is the most common sustained arrhythmia encountered in clinical practice, posing a significant burden on healthcare systems worldwide. Pharmacological cardioversion remains a cornerstone of AF management, and the ideal agent would exhibit high efficacy with minimal ventricular proarrhythmic risk. This compound (formerly RSD1235) emerged as a promising candidate due to its unique electrophysiological profile, characterized by a multi-ion channel blocking effect with a degree of atrial selectivity.[1][2] This selectivity is attributed to its action on ion channels predominantly expressed in the atria and its state-dependent blockade of sodium channels.[3][4]

This guide delves into the core mechanisms that underpin this compound's therapeutic effect, providing quantitative data on its potency against various ion channels, detailed methodologies for reproducing key experiments, and graphical representations to facilitate a deeper understanding of its complex interactions.

Pharmacological Profile: A Multi-Target Approach to Atrial Rrhythm Control

This compound exerts its antiarrhythmic effect through the modulation of several key ion channels that govern the atrial action potential. Its primary mechanism involves the blockade of potassium and sodium channels, leading to a prolongation of the atrial effective refractory period (ERP) and a slowing of conduction, respectively.[5][6]

Atrial-Selective Potassium Channel Blockade

A key feature of this compound's atrial selectivity is its potent inhibition of potassium currents that are more prominent in the atria than in the ventricles.

-

Ultra-rapid Delayed Rectifier Potassium Current (IKur): Mediated by the Kv1.5 channel, IKur is a major contributor to atrial repolarization.[7] this compound is a potent blocker of IKur, which contributes significantly to the prolongation of the atrial action potential duration (APD) and ERP.[7][8]

-

Acetylcholine-Activated Potassium Current (IK,ACh): This current, mediated by Kir3.1/3.4 channels, is activated by vagal stimulation and contributes to the shortening of the atrial APD, a hallmark of AF. This compound's inhibition of IK,ACh counteracts this effect, further contributing to ERP prolongation.[4][7]

-

Transient Outward Potassium Current (Ito): While also present in the ventricles, Ito, mediated by channels such as Kv4.3, plays a more significant role in atrial repolarization. This compound exhibits inhibitory effects on this current.[5][8]

State-Dependent Sodium Channel Blockade

This compound's interaction with the cardiac sodium channel (Nav1.5), which mediates the fast inward sodium current (INa), is crucial to its mechanism and exhibits important state-dependent properties.

-

Frequency-Dependence: The blocking effect of this compound on INa is more pronounced at higher stimulation frequencies, a characteristic known as use-dependence or frequency-dependence.[9][10] This property is particularly relevant in the context of the rapid atrial rates observed during AF, leading to a greater reduction in conduction velocity in fibrillating atrial tissue compared to the ventricles, which are contracting at a slower rate.[11]

-

Voltage-Dependence: The potency of this compound's INa blockade is also dependent on the membrane potential, with greater inhibition observed at more depolarized potentials.[3][10] Since atrial cells in AF are often more depolarized than ventricular cells, this further contributes to its atrial-preferential action.[12]

-

Late Sodium Current (INa,L): this compound also inhibits the late component of the sodium current, which can be pathologically enhanced in conditions like AF and contribute to arrhythmogenesis.[9][12]

Effects on Other Ion Channels

This compound has a less potent effect on other cardiac ion channels, which contributes to its favorable safety profile.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Mediated by the hERG channel, IKr is a critical current for ventricular repolarization. While this compound does cause a minor blockade of IKr, its effect is significantly less potent than its action on atrial-specific potassium channels, resulting in a low propensity to cause significant QT prolongation and Torsades de Pointes.[2][5]

Quantitative Data on Ion Channel Blockade

The following tables summarize the inhibitory potency of this compound on various cardiac ion channels, as determined by preclinical electrophysiological studies. The IC50 value represents the concentration of the drug required to inhibit 50% of the ionic current.

| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference(s) |

| Kv1.5 | IKur | Human (recombinant) | 9 | [7] |

| Kir3.1/3.4 | IK,ACh | Atrial Myocardium | 10 | [7] |

| hERG | IKr | Human (recombinant) | >30 | [5] |

Table 1: Inhibitory Potency of this compound on Potassium Channels

| Channel State | Stimulation Frequency (Hz) | Holding Potential (mV) | IC50 (µM) | Reference(s) |

| Peak INa | 0.5 | -80 | 95 (SR), 84 (AF) | [13] |

| Peak INa | 0.25 | - | 40 | [10] |

| Peak INa | 20 | - | 9 | [10] |

| Peak INa | 1 | -120 | 107 | [10] |

| Peak INa | 1 | -60 | 31 | [10] |

Table 2: Frequency- and Voltage-Dependent Inhibitory Potency of this compound on the Sodium Channel (INa) SR: Sinus Rhythm; AF: Atrial Fibrillation

Experimental Protocols

The characterization of this compound's effects on ion channels has been predominantly achieved through the whole-cell patch-clamp electrophysiology technique. Below are representative protocols for key experiments.

Whole-Cell Patch-Clamp Recording of IKur (Kv1.5)

-

Cell Preparation: Human embryonic kidney (HEK-293) cells stably transfected with the human Kv1.5 gene are cultured under standard conditions. Prior to recording, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

Bath Solution (Extracellular): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Voltage-Clamp Protocol: From a holding potential of -80 mV, cells are depolarized to +50 mV for 500 ms to elicit IKur. This is followed by a repolarizing step to -40 mV for 500 ms to measure the tail current. This protocol is repeated at a frequency of 0.1 Hz.

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak outward current at +50 mV is measured before and after the application of varying concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.

-

Whole-Cell Patch-Clamp Recording of Frequency-Dependent INa (Nav1.5)

-

Cell Preparation: HEK-293 cells stably expressing the human Nav1.5 channel are used.

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

-

Bath Solution (Extracellular): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Voltage-Clamp Protocol for Frequency-Dependence: From a holding potential of -100 mV, a train of depolarizing pulses to -20 mV for 20 ms is applied at varying frequencies (e.g., 0.5 Hz, 1 Hz, 5 Hz, 10 Hz).

-

Data Acquisition and Analysis: The peak inward sodium current for each pulse in the train is measured. The reduction in peak current with successive pulses at a given frequency is used to quantify the degree of use-dependent block by this compound. IC50 values are determined at different stimulation frequencies.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Signaling pathway of this compound's action on atrial ion channels.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound for cardioversion of recent-onset atrial fibrillation: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: a new drug to treat patients with acute onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Rate-Dependent Effects of this compound in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bi-atrial high-density mapping reveals inhibition of wavefront turning and reduction of complex propagation patterns as main antiarrhythmic mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Guide to the Molecular Targets of Vernakalant in Human Atrial Cardiomyocytes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernakalant is an antiarrhythmic agent specifically developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. Its efficacy is rooted in a unique pharmacological profile characterized by the blockade of multiple ion channels, with a notable selectivity for atrial over ventricular tissue. This selectivity is achieved by targeting ion channels predominantly expressed in the atria and through a rate- and voltage-dependent mechanism of action that enhances its effect in the rapidly firing and depolarized cells characteristic of AF.[1][2][3] This technical guide provides a detailed overview of this compound's molecular targets in human atrial cardiomyocytes, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and study workflows.

Primary Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking key potassium and sodium ion channels involved in the atrial action potential.[4][5] This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows conduction velocity, thereby terminating the re-entrant circuits that sustain AF.[1] A crucial feature of this compound is its use-dependence: its blocking effect on sodium channels increases with higher heart rates, making it particularly effective during atrial fibrillation.[3][6]

Quantitative Analysis of Molecular Targets

The affinity of this compound for various ion channels has been quantified in studies using human atrial cardiomyocytes from patients in both sinus rhythm (SR) and chronic atrial fibrillation (AF). These studies provide critical insight into the drug's potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Ion Channel | Current | IC50 (µM) | Tissue/Cell Type | Stimulation Frequency | Reference |

| Sodium Channels | |||||

| Nav1.5 | Peak INa | 95 | Human Atrial Cardiomyocytes (SR) | 0.5 Hz | [7][8][9] |

| Nav1.5 | Peak INa | 84 | Human Atrial Cardiomyocytes (AF) | 0.5 Hz | [7][8][9] |

| Nav1.5 | dV/dtmax | < 10 | Human Atrial Trabeculae (SR & AF) | >3 Hz | [7][10][11] |

| Potassium Channels | |||||

| Kv1.5 / Kv4.3 | IKur / Ito (AUC) | 19 | Human Atrial Cardiomyocytes (SR) | N/A | [7][8][11] |

| Kv1.5 / Kv4.3 | IKur / Ito (AUC) | 12 | Human Atrial Cardiomyocytes (AF) | N/A | [7][8][11] |

| Kir3.1/3.4 | IK,ACh | Blocked | Human Atrial Cardiomyocytes | N/A | [7][10] |

| hERG | IKr | Minor Blockade | (Indirectly Assessed) | N/A | [3][6][12] |

| Calcium Channels | |||||

| Cav1.2 | ICa,L | 84 | Human Atrial Cardiomyocytes (SR) | N/A | [7][8][13] |

Note: AUC refers to the Area Under the Curve for the initial phase of the outward current, representing a more accurate measure of the block of rapidly inactivating currents like IKur and Ito.

Detailed Molecular Interactions

Potassium Channel Blockade

This compound's atrial selectivity is primarily attributed to its action on potassium channels that are more prominent in the atria than the ventricles.[2]

-

IKur (Ultra-rapid delayed rectifier current): Carried by Kv1.5 channels, IKur is critical for atrial repolarization and is largely absent in human ventricles. By blocking this current, this compound selectively prolongs the action potential duration (APD) and effective refractory period in the atria.[3][14]

-

IK,ACh (Acetylcholine-activated potassium current): Carried by Kir3.1/3.4 channels, this current is activated by vagal stimulation and contributes to the shortening of the atrial APD, which can promote AF. This compound's inhibition of IK,ACh helps to prolong the atrial APD.[10][14]

-

Ito (Transient outward current): This current, carried mainly by Kv4.3 channels, contributes more to atrial than ventricular repolarization. This compound's blockade of Ito further aids in prolonging the atrial ERP.[1][6]

-

IKr (Rapid delayed rectifier current): While this compound does have a minor blocking effect on hERG channels which carry the IKr current, this effect is significantly less potent than that of many other antiarrhythmic drugs, contributing to a lower risk of ventricular proarrhythmias like Torsades de Pointes.[6][12]

Sodium Channel Blockade

This compound blocks atrial voltage-gated sodium channels (Nav1.5) in a manner that is both rate- and voltage-dependent.[6]

-

Rate-Dependence: The affinity of this compound for the activated state of the sodium channel increases with the heart rate.[4] This means its blocking effect is stronger during the rapid rates of AF and weaker at normal sinus rhythm, a desirable property for an anti-AF agent.[3]

-

Voltage-Dependence: Atrial cells have a more depolarized resting membrane potential than ventricular cells, especially during AF.[3][15] this compound shows a higher affinity for channels in this depolarized state, further contributing to its atrial-selective action.[15] This blockade of the peak sodium current (INa) slows conduction velocity in the fibrillating atria.

Calcium Channel Blockade

Studies have shown that this compound can inhibit the L-type calcium current (ICa,L) in human atrial cardiomyocytes, though with a lower potency (IC50 of 84 µM) compared to its effects on key potassium and sodium currents.[7][8][13] This action may contribute to its overall electrophysiological profile.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the integrated effect of this compound on the primary ion channels in a human atrial cardiomyocyte, leading to the termination of atrial fibrillation.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using the whole-cell patch-clamp technique on acutely isolated human atrial cardiomyocytes.[7][10]

Tissue Procurement and Cardiomyocyte Isolation

-

Source: Right atrial appendages are obtained from patients with documented sinus rhythm or chronic atrial fibrillation undergoing cardiac surgery.

-

Isolation Procedure: The tissue is minced and enzymatically digested, typically using a protease and collagenase solution, to release single, viable cardiomyocytes.

-

Storage: Isolated cells are stored in a solution at room temperature and used for electrophysiological recordings within several hours.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire cell membrane.

-

Setup: The core setup includes a microscope, an anti-vibration table, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.[16][17]

-

Pipettes and Solutions: Glass micropipettes with a specific resistance (e.g., 3-7 MΩ) are filled with an intracellular solution mimicking the cell's internal environment. The isolated cells are placed in a recording chamber and perfused with an extracellular (bath) solution.[18][19]

-

Giga-seal Formation: The micropipette is precisely guided to touch the membrane of a single cardiomyocyte. Light suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.[20]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[18]

-

Voltage-Clamp Mode: The amplifier holds the cell membrane potential at a constant level (clamps the voltage). This allows for the direct measurement of the amplitude and kinetics of specific ion currents by applying a series of voltage steps (voltage protocols) designed to activate or inactivate the channels of interest.

-

Drug Application: this compound is applied at various concentrations to the bath solution perfusing the cell. The effect on the target ion current is recorded, and concentration-response curves are generated to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the IC50 of this compound for a specific ion current using the whole-cell patch-clamp method.

Conclusion

This compound's efficacy as a rapid-acting antiarrhythmic for atrial fibrillation stems from its sophisticated, multi-target mechanism of action. By preferentially blocking key atrial sodium and potassium channels in a rate- and voltage-dependent manner, it achieves a desirable level of atrial selectivity. This minimizes effects on ventricular electrophysiology and reduces the risk of proarrhythmia. The quantitative data derived from electrophysiological studies on native human atrial cardiomyocytes provide a solid foundation for understanding its clinical utility and guide future drug development efforts in the field of antiarrhythmic therapy.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]

- 5. academic.oup.com [academic.oup.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The new antiarrhythmic drug this compound: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Antiarrhythmic Effects of this compound in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. Patch Clamp Protocol [labome.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. researchgate.net [researchgate.net]

Vernakalant's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophysiological effects of vernakalant, a multi-ion channel blocker, with a primary focus on its modulation of cardiac action potential duration (APD). This compound is recognized for its relative atrial selectivity, making it a significant agent in the management of atrial fibrillation. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its cellular interactions and experimental assessment.

Core Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. Its primary targets are the atrial-selective potassium currents and frequency-dependent sodium channels. This multi-channel blockade leads to a prolongation of the atrial effective refractory period (ERP), a key factor in terminating re-entrant arrhythmias like atrial fibrillation.[1][2][3] The drug's affinity for the activated state of sodium channels increases with heart rate, making it more effective during tachycardia.[2][4]

The primary ion channels targeted by this compound include:

-

Voltage-gated Sodium Channels (INa): this compound causes a rate- and voltage-dependent block of the fast sodium current, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[4][5] This action becomes more pronounced at higher heart rates, a characteristic that contributes to its efficacy in atrial fibrillation.[2]

-

Ultra-rapid Delayed Rectifier Potassium Current (IKur): Encoded by the Kv1.5 channel, IKur is predominantly expressed in the atria and plays a crucial role in atrial repolarization.[6][7][8] this compound's blockade of IKur contributes to the prolongation of the atrial action potential.[7]

-

Transient Outward Potassium Current (Ito): This current, mediated by channels like Kv4.3, contributes to the early phase of repolarization (Phase 1).[4][7] Inhibition of Ito by this compound further modulates the early phase of the atrial action potential.

-

Acetylcholine-activated Potassium Current (IK,ACh): This current is activated by vagal stimulation and contributes to the shortening of the atrial action potential. This compound's blockade of IK,ACh helps to prolong the atrial refractory period, particularly in the context of vagally-mediated atrial fibrillation.[4]

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Mediated by the hERG channel, IKr is critical for ventricular repolarization. This compound exhibits only weak inhibition of this current, which is thought to contribute to its favorable ventricular safety profile and low risk of Torsades de Pointes.[1][4]

Quantitative Effects on Ion Channels and Action Potential Parameters

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and action potential parameters, as determined in preclinical and clinical studies.

Table 1: Inhibitory Concentrations (IC50) of this compound on Key Cardiac Ion Channels

| Ion Current | Species/Tissue | IC50 Value | Reference |

| INa (Peak) | Human Atrial Myocytes (Sinus Rhythm) | 95 µM | [9] |

| INa (Peak) | Human Atrial Myocytes (Atrial Fibrillation) | 84 µM | [9] |

| IKur/Ito (Area Under Curve) | Human Atrial Myocytes (Sinus Rhythm) | 19 µM | [9] |

| IKur/Ito (Area Under Curve) | Human Atrial Myocytes (Atrial Fibrillation) | 12 µM | [9] |

| ICa,L | Human Atrial Myocytes (Sinus Rhythm) | 84 µM | [9] |

Table 2: Effects of this compound on Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP)

| Parameter | Species/Tissue | Concentration | Pacing Frequency | Effect | Reference |

| APD90 | Human Atrial Trabeculae (Atrial Fibrillation) | 10 µM | 0.5, 1, and 3 Hz | Statistically significant prolongation | [10] |

| APD90 | Human Atrial Trabeculae (Sinus Rhythm) | 30 µM | 3 Hz | Prolonged by 29.6 ± 19.4 ms | [10] |

| ERP | Human Atrial Trabeculae (Sinus Rhythm) | 30 µM | 3 Hz | Increased by 60.4 ± 13.8 ms | [10] |

| ERP | Human Atrial Trabeculae (Atrial Fibrillation) | 10 µM | Not specified | Significantly lengthened | [10] |

| Atrial ERP | Human (in vivo) | 4 mg/kg IV | 600 ms | Prolonged from 203 ± 31 ms to 228 ± 24 ms | [11] |

| Atrial ERP | Human (in vivo) | 4 mg/kg IV | 400 ms | Prolonged from 182 ± 30 ms to 207 ± 27 ms | [11] |

| Atrial ERP | Human (in vivo) | 4 mg/kg IV | 300 ms | Prolonged from 172 ± 24 ms to 193 ± 21 ms | [11] |

| Ventricular ERP | Human (in vivo) | Up to 4 mg/kg IV | Various | No significant prolongation | [11] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the electrophysiological assessment of this compound.

Isolation of Human Atrial Myocytes

A frequently used method for studying the direct cellular effects of this compound involves the isolation of viable cardiomyocytes from human atrial tissue.[12]

-

Tissue Acquisition: Right atrial appendages are obtained from patients undergoing open-heart surgery.

-

Tissue Preparation: The tissue is minced into small chunks and washed in a Ca2+-free solution to remove blood and debris.

-

Enzymatic Digestion: The tissue fragments are then subjected to enzymatic digestion using a solution containing collagenase and protease, with a low concentration of Ca2+ (e.g., 20 µM), to break down the extracellular matrix and separate individual myocytes.

-

Cell Harvesting: The resulting cell suspension is filtered to remove undigested tissue and then centrifuged to pellet the myocytes.

-

Calcium Re-introduction: The Ca2+ concentration in the cell storage solution is gradually increased to a physiological level (e.g., 0.2 mM) to ensure cell viability and tolerance to normal extracellular calcium levels.

Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for investigating the effects of drugs on ion channels and action potentials at the single-cell level.[13]

-

Cell Preparation: Isolated atrial myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological bath solution.

-

Pipette Fabrication and Filling: Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Action Potential Recording (Current-Clamp): In the current-clamp mode, the membrane potential is recorded while injecting a known amount of current. Action potentials are typically elicited by brief depolarizing current pulses. The effects of this compound on APD, resting membrane potential, and other parameters are assessed by comparing recordings before and after drug application.

-

Ion Current Recording (Voltage-Clamp): In the voltage-clamp mode, the membrane potential is held at a specific level, and the current flowing across the membrane is measured. Specific voltage protocols are used to isolate and study individual ion currents (e.g., INa, IKur). The inhibitory effects of this compound are quantified by measuring the reduction in current amplitude at various drug concentrations to determine the IC50.

Visualizing this compound's Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound's multi-channel blockade in an atrial myocyte.

Caption: Experimental workflow for assessing this compound's electrophysiological effects.

References

- 1. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]

- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Rate-Dependent Effects of this compound in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. This compound, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The new antiarrhythmic drug this compound: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. worthington-biochem.com [worthington-biochem.com]

- 13. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Vernakalant (RSD1235): A Technical Overview

Vernakalant , initially identified as RSD1235, is a multi-ion channel blocking antiarrhythmic agent developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. Its development represents a targeted approach to creating an atrial-selective drug, aiming to minimize the ventricular proarrhythmic effects common to other antiarrhythmics. This guide provides a detailed history of its discovery, preclinical evaluation, extensive clinical trial program, and regulatory journey.

Discovery and Preclinical Development

This compound was discovered by Cardiome Pharma Corp. (formerly Nortran Pharmaceuticals) as part of a program to identify novel compounds for the treatment of atrial arrhythmias.[1] The drug was designed to exhibit atrial-selective electrophysiological effects, a characteristic sought after to enhance safety by reducing the risk of ventricular arrhythmias.[2][3]

Mechanism of Action

This compound exerts its antiarrhythmic effect by blocking multiple cardiac ion channels, with a more pronounced effect on atrial tissue, particularly at high heart rates characteristic of AF.[4][5] Its mechanism involves:

-

Blockade of Atrial-Specific Potassium Channels: this compound potently blocks the ultra-rapidly activating delayed rectifier potassium current (IKur), carried by the Kv1.5 channel, and the acetylcholine-activated potassium current (IK,ACh), carried by the Kir3.1/3.4 channel.[6][7] These channels are predominantly expressed in the atria, contributing significantly to the drug's atrial selectivity.[7]

-

Rate-Dependent Sodium Channel Blockade: The drug blocks voltage-gated sodium channels (INa) in a frequency- and voltage-dependent manner.[5][6] This means its blocking effect is stronger at the rapid heart rates seen during AF and in the more depolarized atrial cells, which helps to slow conduction and terminate the arrhythmia.[7] The unbinding kinetics are rapid, so the effect is minimal at normal heart rates.[5]

-

Other Channel Effects: this compound also blocks the transient outward potassium current (Ito), which is more involved in atrial than ventricular repolarization.[6] It has a minimal blocking effect on the rapidly activating delayed rectifier potassium current (IKr), the channel associated with the risk of Torsades de Pointes (TdP), which contributes to its favorable safety profile regarding ventricular proarrhythmia.[5][7]

This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows atrioventricular (AV) nodal conduction without significantly affecting the ventricular ERP.[5][8][9]

Preclinical Animal Models

The efficacy and atrial selectivity of this compound were confirmed in various preclinical animal models. Studies in canine, rabbit, and goat models of atrial fibrillation demonstrated that this compound could effectively terminate induced AF while having minimal effects on ventricular electrophysiology.[10][11][12][13][14] These studies were crucial in establishing the proof-of-concept for an atrial-selective antiarrhythmic agent and supported the decision to advance RSD1235 into clinical development.

Clinical Development

The clinical development program for this compound was extensive, encompassing Phase I, II, and III trials for the intravenous formulation, as well as studies for a potential oral formulation.

Phase I and Pharmacokinetics

Initial Phase I studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of intravenous this compound. The drug is rapidly distributed and metabolized primarily via O-demethylation by the CYP2D6 enzyme, with glucuronidation being the main pathway in poor metabolizers.[6][15] The elimination half-life is approximately 3 hours in normal CYP2D6 metabolizers and 5.5 hours in poor metabolizers.[15]

| Pharmacokinetic Parameter | Value |

| Metabolism | CYP2D6 (primary), Glucuronidation |

| Elimination Half-life | ~3 hours (extensive metabolizers)[15] |

| ~5.5 hours (poor metabolizers)[15] | |

| Protein Binding | Low (53-56% free)[8][15] |

| Volume of Distribution | ~2 L/kg[6] |

| Total Body Clearance | ~0.41 L/hr/kg[6] |

Phase II Clinical Trials

The Conversion of Recent Onset Atrial Fibrillation Trial (CRAFT) was a key Phase II dose-ranging study that provided the first clinical evidence of this compound's efficacy.[7]

-

Experimental Protocol (CRAFT Study):

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[7]

-

Patient Population: 56 patients with recent-onset AF (3 to 72 hours duration).[7]

-

Intervention: Patients were randomized to placebo or one of two this compound dose groups. Dosing involved an initial 10-minute infusion (0.5 mg/kg or 2 mg/kg) followed by a 15-minute observation period. If AF persisted, a second 10-minute infusion was administered (1 mg/kg or 3 mg/kg).[7]

-

Primary Endpoint: Conversion of AF to sinus rhythm.[1]

-

| CRAFT Study (Phase II) Results | High-Dose this compound | Placebo |

| Patients (n) | - | - |

| Conversion Rate | 61%[7] | 5%[7] |

| Median Time to Conversion | 14 minutes[7] | N/A |

The positive results of the CRAFT study, demonstrating rapid and effective conversion with no serious adverse events, supported the progression to larger Phase III trials.[7]

Phase III Clinical Trials

The efficacy and safety of intravenous this compound were further established in a series of large-scale Phase III trials, primarily the Atrial arrhythmia Conversion Trials (ACT) and the AVRO study.

-

General Experimental Protocol (ACT I, III, AVRO):

-

Study Design: Randomized, double-blind, placebo-controlled (ACT I, III) or active-controlled (AVRO) trials.[5][16][17]

-

Patient Population: Adult patients with symptomatic, recent-onset AF (typically 3 hours to 7 days).[16][18] Exclusion criteria included significant heart failure (NYHA Class III/IV), recent acute coronary syndrome, severe aortic stenosis, and significant QT prolongation (>440 ms).[10][17]

-

Intervention (this compound Arm): A 10-minute intravenous infusion of this compound at 3 mg/kg. If AF persisted after a 15-minute observation period, a second 10-minute infusion of 2 mg/kg was administered.[5][7][16]

-

Primary Endpoint: The proportion of patients who successfully converted from AF to sinus rhythm for at least one minute within 90 minutes of the start of the drug infusion.[16][17]

-

| Key Phase III Intravenous this compound Trials | ACT I[10][16] | ACT III[5][18] | ACT II (Post-Op)[5][7] | AVRO (vs. Amiodarone)[8][19] |

| Patient Population | AF (3h - 7d) | AF (3h - 7d) | Post-cardiac surgery AF (3h - 72h) | AF (3h - 48h) |

| Comparator | Placebo | Placebo | Placebo | Amiodarone |

| Patients (n, this compound) | 145 | 86 | 100 | 116 |

| Patients (n, Comparator) | 75 | 84 | 50 | 116 |

| Conversion Rate at 90 min (this compound) | 51.7% | 51.2% | 47.0% | 51.7% |

| Conversion Rate at 90 min (Comparator) | 4.0% | 3.6% | 14.0% | 5.2% |

| Statistical Significance (p-value) | <0.001 | <0.001 | <0.001 | <0.0001 |

| Median Time to Conversion (min) | 11 | 8 | 12 | 11 |

| Common Adverse Events | Dysgeusia, Sneezing, Paresthesia | Dysgeusia, Sneezing, Paresthesia | Dysgeusia, Sneezing, Hypotension | Dysgeusia, Sneezing, Hypotension |

The results across the Phase III program were remarkably consistent, showing that approximately 50% of patients with recent-onset AF treated with this compound converted to sinus rhythm within 90 minutes, compared to rates of less than 5% for placebo and amiodarone within the same timeframe.[17] Conversion was rapid, typically occurring within 8-12 minutes.[5][7] The most common side effects were transient and included dysgeusia (taste disturbance), sneezing, and paresthesia.[16] Hypotension was the most frequent serious adverse event.[7][16]

Oral Formulation Development

An oral formulation of this compound was developed for the long-term maintenance of sinus rhythm to prevent AF recurrence. A Phase IIb randomized, placebo-controlled study evaluated its efficacy and safety.[20][21]

-

Experimental Protocol (Oral Phase IIb):

-

Study Design: Randomized, double-blind, placebo-controlled trial.[20][21]

-

Patient Population: 735 patients with nonpermanent AF who entered a 90-day maintenance phase after cardioversion.[20]

-

Intervention: Patients were randomized to receive this compound (150 mg, 300 mg, or 500 mg twice daily) or placebo.[20][21]

-

Primary Endpoint: Time to the first recurrence of symptomatic, sustained AF.[20]

-

| Oral this compound Phase IIb Study Results | This compound (500 mg BID) | Placebo |

| Patients (n) | 150 | 160 |

| Median Time to AF Recurrence | >90 days[20][21] | 29 days[20][21] |

| Hazard Ratio (p-value) | 0.735 (p=0.0275)[20] | - |

| Patients in Sinus Rhythm at Day 90 | 49%[20][21] | 36%[20][21] |

The 500 mg twice-daily dose was effective in prolonging the time to AF recurrence and was well-tolerated, with no proarrhythmic events observed.[20][21] However, further development of the oral formulation was later halted.[5]

Regulatory History

This compound's journey to market has been mixed. After its initial development by Cardiome, rights were acquired by Merck in 2009 before being returned in 2012.[15]

-

European Union: In September 2010, the intravenous formulation of this compound was granted marketing approval by the European Commission under the brand name Brinavess .[15][22] It is indicated for the rapid conversion of recent-onset AF (≤7 days for non-surgery patients and ≤3 days for post-cardiac surgery patients).[17][22]

-

United States: The regulatory path in the U.S. has been challenging. In 2007, an FDA Advisory Committee voted to recommend approval.[15][23] However, in 2008, the FDA issued a non-approvable letter, requesting additional information.[15] After further data collection, a resubmitted New Drug Application was discussed in December 2019, but the Advisory Committee voted against recommending approval, citing an unfavorable benefit-risk profile.[15][23][24] As a result, this compound is not approved for use in the United States.[24]

Conclusion

The development of this compound (RSD1235) was a scientifically driven effort to create a safer, more effective treatment for the acute termination of atrial fibrillation. Its novel, relatively atrial-selective mechanism of action translates to rapid conversion of AF to sinus rhythm, a finding consistently demonstrated across a robust clinical trial program. While it has become a valuable therapeutic option in Europe and other regions, regulatory hurdles have prevented its availability in the United States. The history of this compound provides a comprehensive case study in modern antiarrhythmic drug development, highlighting both the successes in targeted pharmacology and the complexities of the global regulatory landscape.

References

- 1. This compound: RSD 1235, RSD-1235, RSD1235 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Animal models for atrial fibrillation: clinical insights and scientific opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. This compound hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The this compound Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Phase III Superiority Study of this compound vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]

- 20. ahajournals.org [ahajournals.org]

- 21. A randomized, placebo-controlled study of this compound (oral) for the prevention of atrial fibrillation recurrence after cardioversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fiercebiotech.com [fiercebiotech.com]

- 23. FDA Advisors Decline to Recommend this compound Approval | tctmd.com [tctmd.com]

- 24. drugs.com [drugs.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Intravenous Vernakalant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous vernakalant, an antiarrhythmic agent for the rapid conversion of recent-onset atrial fibrillation (AF). The information is compiled from extensive analysis of clinical trial data, pharmacological studies, and regulatory guidelines.

Core Pharmacokinetic Profile

Intravenous this compound exhibits a well-defined pharmacokinetic profile characterized by rapid distribution and elimination. Its disposition is influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to variations in metabolism between extensive and poor metabolizers.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of intravenous this compound.

| Parameter | Value | Population | Citation |

| Volume of Distribution (Vd) | Approx. 2 L/kg | Patients with AF | [1] |

| Clearance (CL) | 0.41 L/hr/kg (Typical) | Patients with AF | [1] |

| Elimination Half-life (t½) | ~3 hours | CYP2D6 Extensive Metabolizers | [1] |

| ~5.5 hours | CYP2D6 Poor Metabolizers | [1] | |

| Protein Binding | 53-63% (in vitro) | Human Serum | [1] |

| Metabolism | Primarily O-demethylation via CYP2D6; Glucuronidation in poor metabolizers | Humans | [1] |

| Excretion | Mainly renal | Humans | [1] |

Experimental Protocols: Bioanalytical Method for this compound Quantification

While specific proprietary protocols from pivotal clinical trials are not publicly available, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound in plasma. The following outlines a representative protocol based on established bioanalytical practices for similar small molecule pharmaceuticals.[2][3][4][5][6]

Sample Preparation:

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Vortex and Centrifuge: Vortex mix the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

HPLC-MS/MS Conditions:

-

HPLC System: A system capable of delivering a precise and stable gradient flow.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Validation Parameters: The method would be validated according to ICH guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.[1][7][8][9][10]

Core Pharmacodynamic Profile

This compound exerts its antiarrhythmic effect through a multi-ion channel blocking mechanism, with a degree of atrial selectivity. Its primary pharmacodynamic effect is the rapid conversion of atrial fibrillation to sinus rhythm.

Data Presentation: Pharmacodynamic Effects

| Parameter | Effect | Clinical Trial/Study | Citation |

| Conversion of Recent-Onset AF to Sinus Rhythm (within 90 minutes) | 51.7% with this compound vs. 5.2% with amiodarone | AVRO Study | [11] |

| 47% with this compound vs. 14% with placebo (post-cardiac surgery) | ACT II Study | [12] | |

| 70.2% conversion rate in real-world setting | SPECTRUM Study | [12] | |

| Median Time to Conversion | 12 minutes | SPECTRUM Study | [12] |

| QTc Interval Prolongation (Fridericia's Correction) | Transient increase, with a low incidence of clinically significant prolongation | Pooled analysis of clinical trials | [12] |

| Blood Pressure | Transient and generally mild decreases in systolic and diastolic blood pressure | Pooled analysis of clinical trials | [12] |

Experimental Protocols: Electrocardiogram (ECG) Analysis

The assessment of this compound's effect on cardiac repolarization in clinical trials adheres to the principles outlined in the ICH E14 guidance on the clinical evaluation of QT/QTc interval prolongation.[1][7][8][9][10]

ECG Acquisition and Processing:

-

Standard 12-lead ECGs: Acquired at prespecified time points before, during, and after this compound infusion.

-

Centralized Reading: ECGs are typically transmitted to a central core laboratory for standardized analysis to minimize inter-reader variability.

-

Manual or Semi-Automated Measurement: QT intervals are measured from the onset of the QRS complex to the end of the T wave, often with manual adjudication of automated measurements by trained cardiologists.

Heart Rate Correction: The QT interval is corrected for heart rate (QTc) to assess for drug-induced changes in repolarization. While various formulas exist, Fridericia's correction (QTcF = QT / RR^(1/3)) is commonly used in clinical trials of antiarrhythmic drugs.[7] In some analyses, an individual-specific correction (QTcI) may also be applied.

Mechanism of Action and Signaling Pathways

This compound's antiarrhythmic action is a result of its effects on multiple cardiac ion channels, which are more pronounced in the atria than in the ventricles. This atrial selectivity is attributed to its targeting of channels that are more abundant or have different properties in atrial tissue.[13][14][15][16][17]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Overview of this compound's multi-ion channel blockade in atrial myocytes.

References

- 1. fda.gov [fda.gov]

- 2. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. clario.com [clario.com]

- 5. Development and validation of an HPLC/MS/MS method for the determination of sufentanil and morphine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis | MDPI [mdpi.com]

- 7. ICH E14 Q & A (R1) document: perspectives on the updated recommendations on thorough QT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Introducing this compound into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The molecular basis of high-affinity binding of the antiarrhythmic compound this compound (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modeling of high-affinity binding of the novel atrial anti-arrhythmic agent, this compound, to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Vernakalant: An In-depth Technical Guide on its Atrial-Selective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the atrial-selective properties of Vernakalant, a multi-ion channel blocker developed for the pharmacological conversion of atrial fibrillation (AF). This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying mechanisms and workflows.

Introduction

This compound (formerly RSD1235) is an antiarrhythmic agent that exhibits a unique pharmacological profile, demonstrating preferential activity in atrial tissue over ventricular tissue. This atrial selectivity is a key attribute, as it suggests a reduced risk of ventricular proarrhythmia, a significant concern with many antiarrhythmic drugs. The preclinical development of this compound has focused on elucidating the mechanisms behind this selectivity, which arises from its complex interactions with multiple cardiac ion channels that have distinct expression and functional roles in the atria and ventricles. This guide delves into the preclinical data that form the basis of our understanding of this compound's mechanism of action and its atrial-selective electrophysiological effects.

Quantitative Data Presentation: Ion Channel Pharmacology

This compound's atrial selectivity is rooted in its differential affinity for various cardiac ion channels. Preclinical studies, primarily utilizing whole-cell patch-clamp techniques on heterologous expression systems (like Human Embryonic Kidney 293 cells) and isolated cardiomyocytes, have quantified the inhibitory concentrations (IC50) of this compound for a range of key cardiac currents.

| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Key Findings & Atrial-Selective Implications |

| Potassium Channels | ||||

| Kv1.5 | IKur (ultra-rapid delayed rectifier) | Human (expressed in HEK293) | 13[1] | IKur is predominantly expressed in the atria, making it a key target for atrial-selective drugs. This compound's potent block of IKur contributes significantly to atrial action potential duration (APD) prolongation. |

| Kv4.3/Kv4.2 | Ito (transient outward) | Human (expressed in HEK293) | 30 / 38[1] | Ito contributes to early repolarization in both atria and ventricles, but its characteristics differ. This compound's block of Ito further modulates the early phase of the atrial action potential. |

| hERG (Kv11.1) | IKr (rapid delayed rectifier) | Human (expressed in HEK293) | 21[1] | IKr is crucial for ventricular repolarization. This compound exhibits a moderate block of IKr, suggesting a lower risk of excessive QT prolongation and Torsades de Pointes (TdP) compared to more potent IKr blockers. |

| Kir3.1/3.4 | IKACh (acetylcholine-activated) | - | 10[1] | IKACh is primarily present in the atria and is activated by vagal stimulation, playing a role in AF maintenance. This compound's inhibition of IKACh is another key component of its atrial-selective action. |

| Kir2.x | IK1 (inward rectifier) | - | >1000[1] | IK1 is critical for stabilizing the resting membrane potential in ventricular myocytes. This compound's weak effect on IK1 is a crucial safety feature, avoiding ventricular proarrhythmic effects. |

| Sodium Channels | ||||

| Nav1.5 | INa (fast sodium current) | Human atrial cardiomyocytes (SR) | 95 (at 0.5 Hz)[1] | This compound exhibits a potent, frequency- and voltage-dependent block of INa. This means its blocking effect is more pronounced at the rapid heart rates and depolarized membrane potentials characteristic of AF, contributing to its "pathology-selective" action in the atria. |

| Nav1.5 | INa (fast sodium current) | Human atrial cardiomyocytes (cAF) | 84 (at 0.5 Hz)[1] | |

| Calcium Channels | ||||

| Cav1.2 | ICa,L (L-type calcium current) | Human atrial cardiomyocytes (SR) | 84[1] | Moderate block of ICa,L may contribute to the overall electrophysiological profile. |

SR: Sinus Rhythm; cAF: chronic Atrial Fibrillation; HEK293: Human Embryonic Kidney 293 cells.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to establish this compound's atrial-selective properties.

In Vitro Ion Channel Electrophysiology

Objective: To determine the potency and kinetics of this compound's block on specific cardiac ion channels.

Cell Preparation:

-

Human Embryonic Kidney (HEK) 293 cells were stably transfected with the genes encoding the alpha subunits of the desired human ion channels (e.g., KCNA5 for Kv1.5, KCNH2 for hERG, SCN5A for Nav1.5).

-

For studies on native channels, cardiomyocytes were enzymatically isolated from the atria and ventricles of various species (e.g., guinea pigs, rabbits, canines) or from human atrial appendages obtained during cardiac surgery.

Electrophysiological Recordings:

-

Technique: Whole-cell patch-clamp technique was the standard method used.

-

Apparatus: Recordings were performed using patch-clamp amplifiers, data acquisition systems, and analysis software.

-

Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

Internal (Pipette) Solution (example for K+ currents): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

-

External (Bath) Solution (example for K+ currents): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Specific ion channel blockers (e.g., tetrodotoxin to block INa when studying K+ currents) were often included in the external solution to isolate the current of interest.

-

-

Temperature: Experiments were typically conducted at or near physiological temperature (35-37°C).

Voltage-Clamp Protocols: The specific voltage-clamp protocols used to elicit and measure each ionic current are crucial for understanding the drug's effects. While the exact parameters often vary between laboratories, the general principles are as follows:

-

IKur (Kv1.5):

-

Holding Potential: -80 mV.

-

Test Pulse: Depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms to activate the channels.

-

Frequency: Pulses were typically applied at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

-

-

Ito (Kv4.3):

-

Holding Potential: -80 mV.

-

Pre-pulse: A brief pre-pulse to a more negative potential (e.g., -100 mV) to ensure complete removal of inactivation.

-

Test Pulse: Depolarizing steps similar to those for IKur. Ito is distinguished from IKur by its faster inactivation kinetics.

-

-

INa (Nav1.5):

-

Holding Potential: -120 mV to ensure channels are in a resting state.

-

Test Pulse: Brief (e.g., 20-50 ms) depolarizing steps to a range of potentials (e.g., from -90 mV to +40 mV).

-

Frequency-Dependence Protocol: The effect of this compound was assessed by applying trains of depolarizing pulses at varying frequencies (e.g., 1 Hz, 3 Hz, 5 Hz) to mimic different heart rates.

-

-

IKr (hERG):

-

Holding Potential: -80 mV.

-

Depolarizing Pre-pulse: A long (e.g., 1-2 s) depolarizing step to a positive potential (e.g., +20 mV) to induce channel activation and subsequent inactivation.

-

Repolarizing Test Pulse: A subsequent step to a negative potential (e.g., -50 mV) where the channels recover from inactivation, resulting in a characteristic large "tail current" which is measured.

-

Ex Vivo and In Vivo Animal Models

Objective: To assess the integrated electrophysiological effects of this compound on atrial and ventricular tissue and to evaluate its efficacy in terminating induced atrial fibrillation.

Animal Models:

-

Goat Model of Atrial Fibrillation: Goats are frequently used due to the similarity of their cardiac electrophysiology to humans.

-

AF Induction: Atrial fibrillation was induced and maintained by rapid atrial pacing (burst pacing) via chronically implanted electrodes. Pacing protocols typically involved high-frequency bursts (e.g., 50 Hz) for several seconds, repeated until sustained AF was established.

-

-

Other Models: Studies have also been conducted in dogs, rabbits, and pigs.

Experimental Procedures:

-

Ex Vivo Perfused Heart (Langendorff) Preparation: Hearts were excised and retrogradely perfused with an oxygenated physiological solution. This allowed for the study of this compound's effects on the whole heart in a controlled environment, free from autonomic influences. Action potentials were recorded from both atrial and ventricular epicardial surfaces using microelectrodes.

-

In Vivo Electrophysiology Studies: Anesthetized animals were instrumented with catheters containing electrodes for intracardiac recording and stimulation. This allowed for the measurement of parameters such as atrial and ventricular effective refractory periods (AERP and VERP), conduction velocity, and the ability of this compound to convert induced AF to sinus rhythm.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of this compound's Atrial Selectivity.

Experimental Workflows

Caption: In Vitro Patch-Clamp Experimental Workflow.

Caption: In Vivo Animal Model Experimental Workflow.

Conclusion

The preclinical evidence robustly supports the atrial-selective properties of this compound. Its multi-ion channel blocking profile, characterized by potent inhibition of atrial-predominant potassium currents (IKur and IKACh) and a frequency-dependent block of the sodium current, provides a clear mechanistic basis for its preferential effects on atrial tissue. This is further substantiated by its weak effects on key ventricular currents, such as IK1. The data from a variety of in vitro and in vivo models consistently demonstrate that this compound prolongs atrial refractoriness and slows conduction at rapid rates, conditions that are conducive to the termination of atrial fibrillation, while having minimal impact on ventricular electrophysiology. This atrial-selective profile positions this compound as a valuable agent for the acute management of atrial fibrillation with a potentially favorable safety profile concerning ventricular proarrhythmias.

References

In-Depth Review of Vernakalant's Electrophysiological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernakalant is a potent antiarrhythmic agent with a unique electrophysiological profile, demonstrating a significant degree of atrial selectivity. Its mechanism of action involves the blockade of multiple ion channels, leading to a prolongation of the atrial refractory period and a rate-dependent inhibition of sodium channels. This technical guide provides a comprehensive review of the electrophysiological effects of this compound, presenting quantitative data on its ion channel interactions, detailed experimental protocols from key studies, and visual representations of its mechanistic pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic therapies.

Core Mechanism of Action

This compound exerts its antiarrhythmic effects primarily through the modulation of cardiac ion channels, with a notable preference for those expressed in the atria. This atrial selectivity is a key characteristic, distinguishing it from many other antiarrhythmic drugs and contributing to its safety profile. The core mechanism involves a multi-ion channel blockade that collectively prolongs the atrial action potential duration (APD) and effective refractory period (ERP), thereby terminating and preventing atrial fibrillation (AF).

The principal ion channels targeted by this compound include:

-

Potassium Channels:

-

Ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 gene: This current is predominantly expressed in the atria and plays a crucial role in atrial repolarization. This compound is a potent blocker of IKur.[1]

-

Acetylcholine-activated potassium current (IKACh), encoded by Kir3.1/3.4 genes: This current is activated by vagal stimulation and contributes to the shortening of the atrial action potential, a key factor in the pathophysiology of AF. This compound effectively blocks IKACh.

-

Transient outward potassium current (Ito), encoded by Kv4.3 gene: This current contributes to the early phase of repolarization in both atrial and ventricular myocytes, though its role is more pronounced in the atria.

-

Rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene: While this compound does block IKr, its potency is significantly lower compared to its effects on atrial-specific potassium currents, minimizing the risk of excessive QT prolongation and associated ventricular proarrhythmias.[2]

-

-

Sodium Channels:

-

Peak and late sodium current (INa), encoded by the Nav1.5 gene: this compound exhibits a frequency- and voltage-dependent blockade of sodium channels.[3] This means its blocking effect is more pronounced at higher heart rates, such as during AF, and in depolarized atrial cells. This "use-dependent" property enhances its efficacy in fibrillating atria while having a lesser effect on the ventricles at normal heart rates.

-

The synergistic blockade of these channels leads to a significant prolongation of the atrial refractory period with minimal impact on the ventricular refractory period, a hallmark of its atrial-selective profile.

Quantitative Data: Ion Channel Blockade

The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion channels, as determined by in vitro electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Ion Channel Current | Gene | IC50 (µM) | Tissue/Cell Line | Reference |

| IKur | Kv1.5 | 13 | Human embryonic kidney (HEK) cells | [4] |

| Ito/IKur (AUC) | Kv4.3/Kv1.5 | 12 (in AF), 19 (in SR) | Human atrial cardiomyocytes | [4] |

| IKACh | Kir3.1/3.4 | 10 | Not Specified | [4] |

| IKr | hERG | 21 | Human embryonic kidney (HEK) cells | [4] |

| INa (peak) | Nav1.5 | 84 (in AF), 95 (in SR) at 0.5 Hz | Human atrial cardiomyocytes | [4] |

| ICa,L | Cav1.2 | 84 | Human atrial cardiomyocytes (SR) | [4] |

AF: Atrial Fibrillation, SR: Sinus Rhythm, AUC: Area Under the Curve

Quantitative Data: In Vivo Electrophysiological Effects

Clinical and preclinical in vivo studies have quantified the effects of this compound on key electrophysiological parameters.

| Parameter | Species | Dosage | Effect | Reference |

| Atrial Effective Refractory Period (AERP) | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | Significant prolongation (e.g., from 203±31 ms to 228±24 ms at 600 ms paced cycle length) | [5] |

| Ventricular Effective Refractory Period (VERP) | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | No significant effect | [5] |

| AV Nodal Refractoriness | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | Small but significant prolongation | [5] |

| QRS Duration | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | Slight prolongation | [5] |

| QT Interval | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | No significant change | [5] |

| Action Potential Duration at 90% Repolarization (APD90) | Rabbit | 10 µM and 30 µM | Concentration-dependent increase | [6] |

| QT Interval | Rabbit | 10 µM and 30 µM | Concentration-dependent increase | [6] |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology in Human Atrial Cardiomyocytes

Objective: To characterize the effects of this compound on individual ion currents in isolated human atrial myocytes from patients in sinus rhythm and chronic atrial fibrillation.

Methodology:

-

Cell Isolation: Human right atrial appendages are obtained from patients undergoing cardiac surgery. The tissue is minced and enzymatically digested to isolate individual cardiomyocytes.

-

Electrophysiological Recordings: Whole-cell patch-clamp technique is employed using an amplifier and data acquisition system.

-

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Internal Solution): Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, Na2GTP 0.1; pH adjusted to 7.2 with KOH.

-

-

Voltage-Clamp Protocols: Specific voltage protocols are used to isolate and record individual ionic currents:

-

INa: From a holding potential of -120 mV, depolarizing steps are applied to various test potentials.

-

Ito/IKur: A pre-pulse to inactivate sodium channels is followed by depolarizing steps to a range of potentials.

-

IKACh: The current is activated by the addition of acetylcholine or carbachol to the external solution.

-

IKr: A specific "tail pulse" protocol is used to measure the deactivating tail current.

-

ICa,L: Potassium currents are blocked, and depolarizing steps from a holding potential of -40 mV are applied.

-

-

Data Analysis: Current-voltage relationships, activation and inactivation curves, and dose-response curves are generated to determine IC50 values.

In Vivo Electrophysiological Study in Humans

Objective: To assess the acute effects of intravenous this compound on cardiac electrophysiological properties in patients.

Methodology:

-

Patient Population: Patients referred for diagnostic electrophysiology (EP) studies.

-

Catheter Placement: Standard multipolar electrode catheters are positioned in the right atrium, His bundle region, and right ventricle.

-

Electrophysiological Measurements: Baseline measurements of sinus node function, AV nodal function, and atrial and ventricular refractory periods are obtained.

-

This compound Infusion: this compound is administered intravenously, typically as a loading dose (e.g., 2-4 mg/kg over 10 minutes) followed by a maintenance infusion.[5]

-

Repeat Measurements: EP measurements are repeated during and after the this compound infusion to assess drug-induced changes.

-

Pacing Protocols:

-

Refractory Period Measurement: Programmed electrical stimulation with extrastimuli is used to determine the AERP and VERP at different paced cycle lengths (e.g., 600, 400, and 300 ms).[5]

-

AV Nodal Function: Incremental atrial pacing is performed to determine the Wenckebach cycle length and AV nodal effective refractory period.

-

-